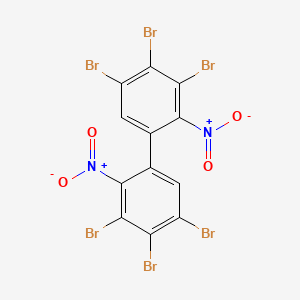
3,3',4,4',5,5'-Hexabromo-2,2'-dinitrobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various industrial applications. due to their toxicity and persistence in the environment, their use is heavily regulated or banned in many regions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl typically involves the bromination of biphenyl compounds followed by nitration. The process can be summarized as follows:
Bromination: Biphenyl is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to ensure uniform bromination.
Controlled nitration: Employing precise temperature and concentration controls to achieve the desired product yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: Products with amino groups replacing the nitro groups.
Aplicaciones Científicas De Investigación
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Investigated for its effects on biological systems, particularly its toxicity and environmental persistence.
Medicine: Studied for its potential effects on human health, including its role as an endocrine disruptor.
Industry: Historically used as a flame retardant in plastics, textiles, and electronic devices
Mecanismo De Acción
The mechanism of action of 3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl involves its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to the xenobiotic response element promoter region of genes it activates. The compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,4,4’,5,5’-Hexabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
Uniqueness
3,3’,4,4’,5,5’-Hexabromo-2,2’-dinitrobiphenyl is unique due to the presence of both bromine and nitro groups on the biphenyl structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to other polybrominated biphenyls .
Propiedades
Fórmula molecular |
C12H2Br6N2O4 |
|---|---|
Peso molecular |
717.6 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-nitro-5-(3,4,5-tribromo-2-nitrophenyl)benzene |
InChI |
InChI=1S/C12H2Br6N2O4/c13-5-1-3(11(19(21)22)9(17)7(5)15)4-2-6(14)8(16)10(18)12(4)20(23)24/h1-2H |
Clave InChI |
XQQXDDARUVUCNY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Br)Br)[N+](=O)[O-])C2=CC(=C(C(=C2[N+](=O)[O-])Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[2-[[2-Carboxy-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]ethyliminomethylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404300.png)
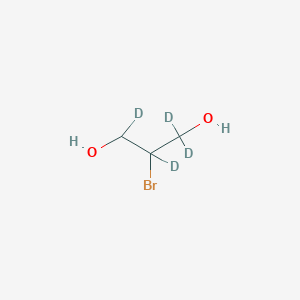
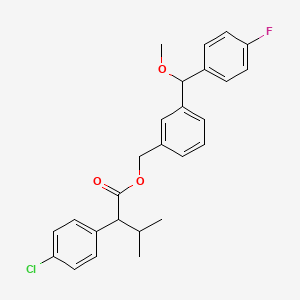
![(S)-[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13404320.png)
![Methyl 4'-amino-[2,3'-bithiophene]-5'-carboxylate](/img/structure/B13404324.png)

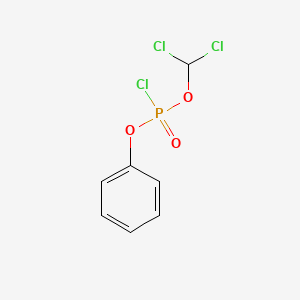
![5H-benzo[d][1]benzazepine-10,11-dione](/img/structure/B13404346.png)
![2-[(S)-4-[7-(8-chloro-1-naphthyl)-2-[[(S)-1-methyl-2-pyrrolidinyl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroacryloyl)-2-piperazinyl]acetonitrile](/img/structure/B13404349.png)
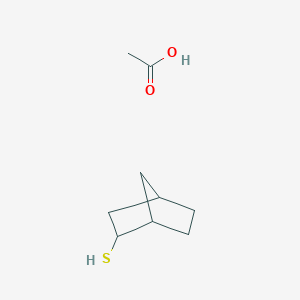
![[(2R,3R,4R,5S)-5-acetamido-3,4-diacetyloxy-2-hydroxy-6-hydroxyiminohexyl] acetate](/img/structure/B13404360.png)
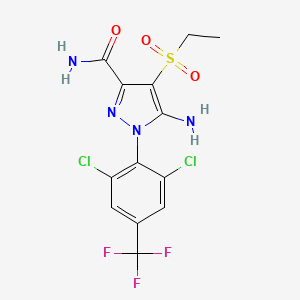

![3,9-dihydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,4-dihydroanthracen-1-one](/img/structure/B13404381.png)
